5-Iodo-2-methylpyridine-3-carboxylic acid
Overview
Description
5-Iodo-2-methylpyridine-3-carboxylic acid, also known as 5-Iodo-2-methylnicotinic acid, is a chemical compound with the empirical formula C7H6INO2 . It has a molecular weight of 263.03 .
Molecular Structure Analysis
The molecular structure of 5-Iodo-2-methylpyridine-3-carboxylic acid consists of a pyridine ring with an iodine atom and a methyl group attached to the second carbon atom and a carboxylic acid group attached to the third carbon atom .Physical And Chemical Properties Analysis
5-Iodo-2-methylpyridine-3-carboxylic acid is a powder with a melting point between 255-261 °C .Scientific Research Applications
Heavy Atom Introduction in Proteins
Methyl 5-iodopyridine-2-carboximidate, a compound closely related to 5-Iodo-2-methylpyridine-3-carboxylic acid, has been synthesized and utilized to introduce heavy atoms into specific sites in proteins. This modification is achieved under mild conditions, resulting in N-monosubstituted amidines. The method allows for the determination of the extent of reaction with protein amino groups via difference spectroscopy and can assist in mapping the modification sites within the protein's primary structure (Riley & Perham, 1973).
Catalytic Aminocarbonylation
A study explored the palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including compounds structurally similar to 5-Iodo-2-methylpyridine-3-carboxylic acid. This process enables the synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides, which are of potential biological importance. Such reactions facilitate the production of complex molecules through simple and double carbon monoxide insertions (Takács, Jakab, Petz, & Kollár, 2007).
Chiral Building Block Synthesis
The compound 2,6-diallylpiperidine 1-carboxylic acid methyl ester has been examined as a chiral building block for piperidine-related alkaloids, utilizing a methodology that might be adapted for derivatives of 5-Iodo-2-methylpyridine-3-carboxylic acid. This approach includes desymmetrization through intramolecular iodocarbamation, highlighting the utility of iodinated intermediates in synthesizing biologically relevant structures (Takahata, Ouchi, Ichinose, & Nemoto, 2002).
Ligand Synthesis for Lanthanide Complexation
5′-Methyl-2,2′-bipyridine-6-carboxylic acid and its derivatives have been synthesized for the complexation of lanthanide(III) cations. Such ligands are well-suited for creating complexes with diverse industrial and research applications, demonstrating the versatility of pyridine carboxylic acids in coordination chemistry (Charbonnière, Weibel, & Ziessel, 2001).
Electrocatalytic Carboxylation
The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid to produce 6-aminonicotinic acid was investigated, showcasing a novel approach to functionalizing pyridine derivatives. This method avoids the use of volatile and toxic solvents and highlights a sustainable pathway for synthesizing carboxylic acids from simpler pyridine compounds (Feng, Huang, Liu, & Wang, 2010).
Safety And Hazards
properties
IUPAC Name |
5-iodo-2-methylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYRUHKDHNZTPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627797 | |
Record name | 5-Iodo-2-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-methylpyridine-3-carboxylic acid | |
CAS RN |
1092286-33-3 | |
Record name | 5-Iodo-2-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1092286-33-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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